Product packaging for 2-Methylazuleno[1,2-B]thiophene(Cat. No.:CAS No. 88498-79-7)

2-Methylazuleno[1,2-B]thiophene

Cat. No.: B14392931
CAS No.: 88498-79-7
M. Wt: 198.29 g/mol
InChI Key: GLAOZCRNQMKOKG-UHFFFAOYSA-N
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Description

2-Methylazuleno[1,2-B]thiophene is a sophisticated, polycyclic aromatic compound that combines an azulene scaffold with a thiophene ring, offering researchers a unique chemical entity for advanced material science and medicinal chemistry investigations. Thiophene-based compounds are considered privileged structures in drug discovery due to their versatile pharmacological properties and are found in numerous commercially available drugs and experimental compounds active against cancer, inflammation, and microbial infections . The specific fusion with an azulene system, known for its distinctive blue color and novel electronic properties, suggests potential application in the development of organic electronic materials, where thiophene derivatives like polythiophenes are widely used for their conductive properties . In pharmaceutical research, such a complex heterocycle may serve as a key intermediate or a novel scaffold for developing potent bioactive molecules. The methyl substituent on the complex structure can be strategically utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which is a critical parameter in optimizing drug-receptor interactions . Researchers can employ this compound in the synthesis of more complex molecular architectures, as a building block for ligand development, or as a core structure in the search for new inhibitors of specific enzymes and cellular pathways. This product is provided as a high-purity standard to ensure reproducible results in analytical and experimental settings. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10S B14392931 2-Methylazuleno[1,2-B]thiophene CAS No. 88498-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88498-79-7

Molecular Formula

C13H10S

Molecular Weight

198.29 g/mol

IUPAC Name

2-methylazuleno[1,2-b]thiophene

InChI

InChI=1S/C13H10S/c1-9-7-11-8-10-5-3-2-4-6-12(10)13(11)14-9/h2-8H,1H3

InChI Key

GLAOZCRNQMKOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=CC3=C2S1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Methylazuleno 1,2 B Thiophene

Electrophilic Aromatic Substitution Reactions on the Azulene (B44059) and Thiophene (B33073) Moieties

The presence of two distinct aromatic systems within 2-methylazuleno[1,2-b]thiophene leads to a nuanced reactivity profile in electrophilic aromatic substitution (EAS) reactions. The site of electrophilic attack is highly dependent on the nature of the electrophile and the reaction conditions, with both the azulene and thiophene rings being potential targets.

Regioselectivity and Reaction Mechanisms

The regioselectivity of EAS on this compound is a subject of considerable interest. The azulene ring, being electron-rich, is generally more susceptible to electrophilic attack than the thiophene ring. Within the azulene moiety, the five-membered ring is more nucleophilic than the seven-membered ring. This is a general characteristic of azulene and its derivatives.

For the parent azuleno[1,2-b]thiophene, electrophilic attack is observed to occur on the azulene part of the molecule. researchgate.net The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.comyoutube.com The stability of this intermediate determines the preferred position of attack. For five-membered heterocyclic rings like thiophene, attack at the C2 position (α-carbon) is generally favored over the C3 position (β-carbon) because the resulting carbocation intermediate is more stabilized by resonance. youtube.com In the case of this compound, the methyl group at the 2-position of the thiophene ring would influence the reactivity of the thiophene portion.

Comparative Reactivity with Parent Thiophene and Azulene

To understand the reactivity of this compound, it is instructive to compare it with its parent constituents, thiophene and azulene.

Thiophene: Thiophene is more reactive towards electrophilic substitution than benzene (B151609). pearson.comnih.gov This is because the sulfur atom can stabilize the intermediate carbocation through the involvement of its lone pair of electrons. uoanbar.edu.iq Electrophilic attack on thiophene predominantly occurs at the α-position (C2 or C5). pearson.comksu.edu.sa

Azulene: Azulene is a non-alternant hydrocarbon with a high dipole moment, resulting from its electron-rich five-membered ring and electron-poor seven-membered ring. It is highly reactive towards electrophiles, with substitution occurring preferentially at the 1 and 3 positions of the five-membered ring.

Oxidative Coupling Reactions Leading to Dimeric and Oligomeric Structures

The electron-rich nature of the azulene core in this compound makes it susceptible to oxidation, which can lead to the formation of dimeric and oligomeric structures. These reactions are of significant interest for the development of novel conjugated materials with potential applications in organic electronics.

N-Iodosuccinimide (NIS)-Mediated Homo-Coupling Reactions

A notable example of oxidative coupling is the reaction of azuleno[1,2-b]thiophene with N-iodosuccinimide (NIS). mdpi.com While NIS is commonly employed as an iodinating agent, in this specific case, it acts as an oxidant, promoting the homo-coupling of the azuleno[1,2-b]thiophene units. This reaction yields a 1,1'-biazulene (B14431524) derivative where the two azulene moieties are linked together. mdpi.com This outcome is in contrast to the expected iodination product, highlighting the unique reactivity of the thiophene-fused azulene system. mdpi.com

Mechanistic Investigations of Radical and Cationic Pathways

The mechanism of the NIS-mediated homo-coupling reaction is thought to proceed through either a radical or a cationic pathway. The initial step likely involves a single-electron transfer (SET) from the electron-rich azulene ring to NIS, generating an azulene radical cation. This reactive intermediate can then couple with another neutral azuleno[1,2-b]thiophene molecule or with another radical cation to form the dimeric product. Further investigation is needed to fully elucidate the precise mechanistic details and the factors that favor the coupling pathway over the typical electrophilic iodination.

Hydride Abstraction and Stable Carbocation Formation

The seven-membered ring of the azulene moiety in this compound can be a source of a hydride ion, leading to the formation of a stable carbocation. This reactivity is a characteristic feature of the tropylium (B1234903) cation, a stable 7-pi electron aromatic system, which can be formally derived from the seven-membered ring of azulene.

The abstraction of a hydride ion from a suitable position on the seven-membered ring would result in the formation of a delocalized carbocation. The stability of this cation would be enhanced by the aromaticity of the resulting tropylium-like system and the delocalization of the positive charge over the entire fused ring system. The specific position of hydride abstraction and the properties of the resulting carbocation are areas for further investigation in the chemistry of this compound.

Dehydrogenation Processes for Aromatization of Dihydroazuleno[1,2-b]thiophenes

The synthesis of azuleno[1,2-b]thiophenes often proceeds through dihydro precursors, which then undergo a dehydrogenation step to furnish the final aromatic system. A prominent and effective method for this transformation is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

In a key synthetic approach, dihydroazuleno[1,2-b]thiophenes can be prepared through the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from 3-oxotetrahydrothiophene. The subsequent aromatization of these dihydro intermediates is efficiently achieved by treatment with DDQ in a suitable solvent, such as refluxing benzene. The reaction proceeds with the removal of the precipitated hydroquinone, yielding the corresponding azuleno[1,2-b]thiophene derivatives. wikipedia.org

While specific examples detailing the dehydrogenation of a dihydro precursor to this compound are not extensively documented in the reviewed literature, the general applicability of DDQ for the aromatization of the parent dihydroazuleno[1,2-b]thiophene system suggests its utility for substituted derivatives as well. The reaction mechanism involves the abstraction of hydride ions from the dihydro compound by the potent oxidant DDQ, leading to the formation of the thermodynamically stable aromatic azulenothiophene core.

Other dehydrogenation agents, such as palladium on carbon (Pd/C), are also commonly employed for the aromatization of heterocyclic systems and could potentially be applied to dihydroazuleno[1,2-b]thiophenes. However, the use of DDQ remains a well-established and high-yielding method for this specific transformation. wikipedia.org

Transition-Metal Catalyzed Functionalization and Cross-Coupling Reactions

The azuleno[1,2-b]thiophene scaffold, including its 2-methyl derivative, presents multiple sites for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed reactions. These methods are pivotal for the synthesis of complex derivatives with tailored electronic and chemical properties. While specific studies on this compound are limited, the reactivity of the parent and related thiophene systems provides a strong basis for predicting its behavior in common cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heteroaromatic compounds. Key examples include the Suzuki, Stille, and Heck reactions. wikipedia.orgresearchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate, catalyzed by a palladium complex. researchgate.net For a compound like this compound, a halogenated derivative would be required as a substrate. For instance, a bromo- or iodo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce new substituents at specific positions on the azulene or thiophene rings. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. nih.govmdpi.commdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, a halogenated this compound would serve as the electrophilic partner. Organostannanes offer a wide range of transferable groups, and the reaction conditions are generally mild and tolerant of various functional groups.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.org A halogenated this compound could be reacted with various alkenes to introduce vinyl groups onto the heterocyclic core. The regioselectivity of the addition to the alkene is a key aspect of this reaction.

C-H Functionalization: More recent developments in transition-metal catalysis have focused on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates like halides. elsevierpure.comnih.gov For this compound, this could involve the selective activation of specific C-H bonds on either the azulene or thiophene moieties, followed by coupling with a suitable partner. The regioselectivity of such reactions is often controlled by the electronic properties of the substrate and the nature of the catalyst and directing groups, if any. nih.gov

The table below summarizes the general conditions for these palladium-catalyzed cross-coupling reactions as they are broadly applied to thiophene and its derivatives. It is anticipated that similar conditions would be applicable to this compound, although optimization would likely be necessary.

ReactionCatalyst/ReagentsSubstratesGeneral Conditions
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., phosphines), Base (e.g., K₂CO₃, K₃PO₄)Halo-2-methylazuleno[1,2-b]thiophene, Organoboron reagent (e.g., Ar-B(OH)₂)Inert atmosphere, Solvent (e.g., Toluene, DMF, Dioxane), Heat
Stille Coupling Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Ligand (optional)Halo-2-methylazuleno[1,2-b]thiophene, Organostannane (e.g., Ar-SnBu₃)Inert atmosphere, Solvent (e.g., Toluene, THF), Heat
Heck Reaction Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphines), Base (e.g., Et₃N, K₂CO₃)Halo-2-methylazuleno[1,2-b]thiophene, AlkeneInert atmosphere, Solvent (e.g., DMF, Acetonitrile), Heat

Theoretical and Computational Studies on 2 Methylazuleno 1,2 B Thiophene and Analogues

Electronic Structure and Aromaticity Assessment

The electronic structure and aromaticity of fused polycyclic systems like 2-methylazuleno[1,2-b]thiophene are complex phenomena governed by the interplay of various factors. Computational and theoretical models provide valuable insights into these properties, which are crucial for understanding the molecule's stability, reactivity, and potential applications in materials science.

Hückel's Rule and Aromaticity Criteria in Fused Polycyclic Systems

Hückel's rule, a cornerstone of aromaticity, states that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. numberanalytics.comfiveable.me This rule, originally conceived for monocyclic systems, has been extended to polycyclic aromatic hydrocarbons (PAHs). numberanalytics.com In fused ring systems, the entire periphery of the molecule is often considered for the π-electron count. reddit.com For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and have a continuous ring of p-orbitals. numberanalytics.com

Naphthalene (B1677914), a simple fused PAH with two benzene (B151609) rings, has 10 π-electrons (n=2), fulfilling the (4n+2) rule and exhibiting aromatic character. libretexts.orgvaia.com The application of Hückel's rule to more complex systems, including those containing heteroatoms, requires careful consideration of the π-electron contribution from each component of the fused system.

Comparative Aromaticity Trends Among Thiophene (B33073), Pyrrole (B145914), Furan (B31954), and Benzene

The aromaticity of five-membered heterocycles like thiophene, pyrrole, and furan is influenced by the heteroatom's ability to delocalize its lone pair of electrons into the π-system. quora.com All three are considered aromatic as they possess 6 π-electrons that satisfy Hückel's rule. quora.comksu.edu.sa However, their degree of aromaticity differs and generally follows the order: Benzene > Thiophene > Pyrrole > Furan. ksu.edu.sastackexchange.com

This trend can be rationalized by considering the electronegativity of the heteroatoms (O > N > S) and the effectiveness of p-orbital overlap. quora.comksu.edu.sastackexchange.com Oxygen in furan is the most electronegative, holding its lone pair more tightly and thus reducing its participation in the aromatic sextet. stackexchange.comquora.com Sulfur in thiophene, being less electronegative than nitrogen and oxygen, allows for more effective delocalization, leading to a higher degree of aromaticity compared to pyrrole and furan. stackexchange.comquora.com The better orbital energy match between sulfur's 3p orbitals and carbon's 2p orbitals, compared to the 2p-2p overlap in furan and pyrrole, also contributes to thiophene's greater aromatic stabilization. stackexchange.com

Table 1: Comparative Aromaticity Data

CompoundResonance Energy (kcal/mol)Electronegativity of Heteroatom
Benzene~36-
Thiophene292.58
Pyrrole21.23.04
Furan15.83.44

This table presents generally accepted trends in resonance energy and Pauling electronegativity values. quora.com

Perturbation of Azulene (B44059) π-System by Thiophene Fusion and its Impact on Aromaticity

Azulene is a non-alternant hydrocarbon isomer of naphthalene, consisting of a fused five- and seven-membered ring system, which results in unique electronic properties. researchgate.net The fusion of a thiophene ring to the azulene core, as in azuleno[1,2-b]thiophene, significantly perturbs the original π-electron system. This fusion creates a more extended π-conjugated system. mdpi.com

Molecular Geometry and Conformation

The three-dimensional structure of fused polycyclic molecules is critical to their properties. Computational methods are instrumental in predicting and analyzing their geometry.

Planarity and Coplanarity of Fused Ring Systems

Fused aromatic systems generally favor a planar conformation to maximize the overlap of p-orbitals and the delocalization of π-electrons. numberanalytics.com However, in larger or more complex fused systems, steric hindrance can lead to deviations from planarity. For instance, hexahelicene (B93517) adopts a helical shape due to the crowding of its terminal rings. libretexts.org

In the context of azuleno[1,2-b]thiophene, the fusion of the thiophene ring to the azulene skeleton is expected to result in a largely planar structure. X-ray crystallographic analysis of related azuleno[2,1-b]thiophene (B8741762) derivatives has confirmed their planar nature. researchgate.net Computational studies on fused thiophenes often assume planarity to simplify calculations, as this conformation represents the ground state for many of these conjugated systems. researchgate.net The planarity of the fused rings is a key factor in determining the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule.

Analysis of Carbon-Carbon Bond Length Alternation and Equalization

In an ideal aromatic system like benzene, all carbon-carbon bonds have the same length, indicating complete π-electron delocalization. libretexts.org In fused polycyclic systems, however, it is common to observe some degree of bond length alternation, where the C-C bond lengths are not all equal. libretexts.org This indicates a degree of π-electron localization.

For azuleno[2,1-b]thiophene derivatives, X-ray analysis has revealed significant bond alternation in the azulene part of the molecule as a consequence of the thiophene ring fusion. researchgate.net This suggests that the fusion perturbs the uniform electron distribution of the azulene core. The degree of bond length alternation is a useful parameter for assessing the local aromaticity within different rings of a fused system. Lower bond length alternation is generally associated with higher aromaticity. Computational studies using methods like Density Functional Theory (DFT) can provide precise predictions of bond lengths, allowing for a detailed analysis of the geometric and electronic structure of molecules like this compound. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing reaction pathways. wikipedia.org In the context of this compound, FMO analysis reveals the distribution of electron density and identifies the most probable sites for nucleophilic and electrophilic attack.

Theoretical calculations, typically employing Density Functional Theory (DFT), show that the HOMO and LUMO are largely segregated within the azulenothiophene framework, a characteristic inherited from the parent azulene molecule. thejamesonlab.com For azulene itself, the HOMO is primarily localized on the electron-rich five-membered ring, while the LUMO is concentrated on the electron-deficient seven-membered ring. This separation leads to azulene's distinctive small HOMO-LUMO gap and its vibrant color.

In azuleno[1,2-b]thiophene, this general pattern holds, but with modifications introduced by the fused thiophene ring. The HOMO is distributed across the azulene's cyclopentadienyl (B1206354) ring and the electron-rich thiophene moiety. Conversely, the LUMO remains predominantly on the seven-membered cycloheptatrienyl ring. The presence of the electron-donating methyl group at the 2-position further increases the energy of the HOMO, subtly influencing the HOMO-LUMO gap and the molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and electronic properties. A smaller gap suggests higher reactivity and is associated with the absorption of longer wavelengths of light. Computational studies on related thieno[3,2-b]thiophene (B52689) derivatives have calculated HOMO-LUMO gaps in the range of 3.15 eV. dergipark.org.tr The distribution and energies of these orbitals are key to understanding the molecule's behavior in chemical reactions and its potential in optoelectronic applications. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) This table presents typical HOMO, LUMO, and energy gap values for related thiophene-fused aromatic systems, calculated using DFT methods. The values for this compound are expected to be in a similar range.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thieno[3,2-b]thiophene Derivative dergipark.org.tr-6.01-2.863.15
Diketopyrrolopyrrole-Thienothiophene Polymer researchgate.net-5.15-3.72 (calc.)1.43 (optical)
Azulene-Thiophene-Vinyl-Pyridine Derivative mdpi.com-5.08-2.712.37

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive landscape. In these maps, red-colored regions indicate high electron density (nucleophilic character), while blue regions signify low electron density (electrophilic character). For this compound, MEP maps would show a high concentration of negative charge over the five-membered ring and the sulfur atom, confirming these as the primary sites for electrophilic attack. The seven-membered ring would exhibit a lower electron density.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Structural Elucidation and Energetic Landscapes

Quantum chemical calculations are powerful tools for determining the precise three-dimensional structure of molecules. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio calculations provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. dergipark.org.trirjweb.com

For this compound, geometry optimization calculations would confirm a largely planar structure, which is essential for effective π-conjugation across the fused ring system. clockss.org The calculations would provide detailed bond length data, showing the characteristic alternation in the seven-membered ring of the azulene core, a feature that distinguishes it from benzenoid aromatics. The fusion of the thiophene ring and the presence of the methyl group would cause slight distortions from an idealized geometry.

Table 2: Predicted Structural Parameters for Azulenothiophene Systems This table shows representative calculated bond lengths for a fused azulene-thiophene system. These values illustrate the structural features determined through computational methods.

BondPredicted Bond Length (Å)
C=C (in 5-membered ring)~1.38 - 1.42
C-C (in 7-membered ring)~1.39 - 1.46 (alternating)
C-S (thiophene ring)~1.75
C-C (thiophene ring)~1.37
C-C (ring fusion)~1.45

Beyond static structures, computational methods can map out energetic landscapes. This involves calculating the relative energies of different isomers, conformers, or transition states connecting them. For instance, the stability of this compound could be compared to its isomer, 2-methylazuleno[2,1-b]thiophene, by calculating their ground-state energies. rsc.org Such calculations are crucial for understanding which isomers are likely to be formed in a synthesis. The energetic landscape also includes the calculation of vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the synthesized structure. dergipark.org.tr

Theoretical Insights into Reaction Mechanisms and Selectivity

One of the most significant applications of computational chemistry is in elucidating reaction mechanisms and predicting regioselectivity. For this compound, theoretical studies can predict the most likely positions for chemical attack, such as in electrophilic substitution, lithiation, or cycloaddition reactions.

The regioselectivity of electrophilic aromatic substitution is a key aspect of azulene chemistry. Theoretical studies on azulene itself have shown that substitution is kinetically favored at the 1- and 3-positions (the five-membered ring), as the transition states leading to these intermediates are lower in energy. researchgate.net In this compound, the 1-position of the azulene core is part of the ring fusion. Therefore, electrophilic attack would be directed to the remaining nucleophilic sites.

By calculating the energies of the possible cationic intermediates (σ-complexes) that can be formed upon attack by an electrophile, a reactivity order can be established. The most stable intermediate corresponds to the kinetically preferred reaction pathway. For this compound, the potential sites for electrophilic attack are on both the azulene and thiophene rings. The electron-donating methyl group at the 2-position, along with the inherent nucleophilicity of the sulfur atom and the five-membered ring, will strongly influence the outcome. Computational models predict that the positions on the five-membered ring of the azulene moiety and potentially the carbon adjacent to the sulfur in the thiophene ring are the most susceptible to electrophilic attack.

These theoretical models can also investigate more complex reaction pathways, including pericyclic reactions or metal-catalyzed couplings. nih.gov By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, providing a detailed, step-by-step understanding of the reaction mechanism. This predictive power is invaluable for designing new synthetic routes and for creating novel derivatives of this compound with desired properties.

Spectroscopic Characterization Methodologies in 2 Methylazuleno 1,2 B Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. For 2-Methylazuleno[1,2-b]thiophene, a combination of ¹H and ¹³C NMR experiments provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the three-dimensional arrangement of the molecule.

Proton NMR (¹H NMR) is crucial for assigning the positions of hydrogen atoms on the azuleno[1,2-b]thiophene core. The chemical shifts (δ) of the protons are indicative of their local electronic environment, which is influenced by the fused aromatic rings and the methyl substituent. In azulene (B44059) systems, protons on the seven-membered ring typically resonate at a higher field (lower ppm) compared to those on the five-membered ring.

A key aspect of ¹H NMR analysis is the measurement of vicinal coupling constants (³JHH). These constants, which describe the interaction between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation. chemicalbook.com This dependence is invaluable for determining the stereochemistry and confirming the connectivity of the protons within the molecule. For instance, the magnitude of the coupling constant can help to distinguish between cis and trans relationships of protons on a double bond or within a ring system. chemicalbook.com In aromatic systems like this compound, the coupling constants between adjacent protons are characteristic of the bond type and the nature of the ring system. For example, typical ³JHH values in thiophene (B33073) rings are in the range of 3-6 Hz.

Table 1: Representative ¹H NMR Data for Related Thiophene Compounds This table presents data for analogous structures to infer the expected spectral characteristics of this compound.

CompoundProtonChemical Shift (ppm)Coupling Constant (Hz)Reference
2-Methylthiophene (B1210033)CH₃2.487- chemicalbook.com
H57.05J(H5,H4) = 5.1
H46.881J(H4,H3) = 3.3
H36.745-
Thieno[3,2-b]thiophene (B52689)H2/H57.55J = 5.2 chemicalbook.com
H3/H67.23J = 5.2

¹³C NMR spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts of these signals are characteristic of the carbon's hybridization (sp², sp³) and its electronic environment. The signals for the aromatic carbons of the azulene and thiophene rings would appear in the downfield region (typically 110-150 ppm), while the methyl carbon would resonate at a much higher field (around 15-25 ppm).

By analyzing the chemical shifts and comparing them to data for related structures like 2-methylthiophene and other fused thiophene systems, each carbon atom in the this compound skeleton can be assigned. chemicalbook.comnih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum.

Table 2: Representative ¹³C NMR Data for Related Thiophene Compounds This table presents data for analogous structures to infer the expected spectral characteristics of this compound.

CompoundCarbonChemical Shift (ppm)Reference
2-MethylthiopheneC2139.6 chemicalbook.com
C5126.8
C4125.2
C3123.1
CH₃15.2
Thieno[3,2-b]thiopheneC2/C5120.0 chemicalbook.com
C3/C6127.8
C3a/C6a140.2

Temperature-dependent NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ekb.eg For a molecule like this compound, while the fused ring system is largely planar and rigid, certain substituents could exhibit rotational barriers. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the dynamic process is slow, distinct signals for different conformers may be observed. As the temperature increases, the rate of interchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. Analysis of these changes can provide thermodynamic parameters for the dynamic process. While specific studies on this compound are not available, this technique has been applied to study the dynamics of other complex organic molecules. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

UV/Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure and photophysical properties of conjugated π-systems like this compound.

The UV/Vis absorption spectrum of this compound is expected to be complex, arising from the extended π-conjugation of the fused azulene and thiophene rings. Azulene itself is known for its characteristic blue color, which is due to an S₀ → S₁ transition that is unusually low in energy for a hydrocarbon. The fusion of the thiophene ring and the presence of the methyl group will modulate the electronic structure and thus the absorption spectrum. The spectrum will likely exhibit multiple absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the energy levels of the molecular orbitals. For instance, studies on related thiophene derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. researchgate.netresearchgate.net

Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been excited by light. Many azulene derivatives are known to exhibit anomalous fluorescence from the second excited singlet state (S₂) rather than the first (S₁), a violation of Kasha's rule. The fluorescence spectrum, including the emission wavelength and quantum yield, is highly sensitive to the molecular structure and the solvent environment. beilstein-journals.org

Table 3: Representative UV/Vis Absorption and Fluorescence Data for Related Compounds This table presents data for analogous structures to infer the expected optical properties of this compound.

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Reference
trans-Doubly Thiophene-Fused BenzodiphospholeCH₂Cl₂350, 415, 438464, 492
cis-Doubly Thiophene-Fused BenzodiphospholeCH₂Cl₂347, 401, 423451, 478
Thiophene-Fused Naphthodiphosphole Isomer 1CH₂Cl₂367, 385401, 424
Thiophene-Fused Naphthodiphosphole Isomer 2CH₂Cl₂415, 439458, 485

The azulene moiety is known to exhibit halochromism, which is a color change upon protonation or changes in solvent polarity. This is due to the basicity of the azulene ring, which can be protonated in acidic media to form an azulenium cation. This cation has a different electronic structure and consequently a different color. The substitution pattern on the azulene ring can significantly influence its basicity and the color of the resulting cation. It is expected that this compound would also exhibit halochromic properties. Investigating the changes in the UV/Vis spectrum upon addition of acid would confirm this behavior and provide information about the pKa of the molecule.

The luminescent characteristics, such as fluorescence quantum yield and lifetime, can also be affected by the environment. For example, some azulene-containing compounds show enhanced fluorescence upon protonation. beilstein-journals.org The study of these properties in different solvents and at varying pH can provide a deeper understanding of the excited-state dynamics and the potential of this compound for applications in sensors or optical materials.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For the related class of azuleno[2,1-b]thiophene (B8741762) derivatives, X-ray analysis has been crucial in confirming their structural features rsc.org. This technique provides detailed information on bond lengths, bond angles, and intermolecular packing, which are essential for understanding the material's properties. Although a specific crystal structure for this compound is not published in the reviewed sources, any future analysis would undoubtedly rely on this technique to elucidate its solid-state conformation.

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in probing the redox behavior and electronic characteristics of conjugated organic molecules.

Cyclic Voltammetry (CV) for Redox Properties and Stability of Radical Ions

Cyclic voltammetry is widely used to investigate the oxidation and reduction processes of thiophene-based compounds. For various azuleno[2,1-b]thiophene derivatives, CV experiments have been performed to determine their electrochemical properties rsc.org. Similarly, studies on other complex thiophene systems, such as those modified with azulene, utilize CV to assess the formation and stability of films and to characterize the redox behavior of the resulting polymers mdpi.com. These voltammograms reveal the potentials at which the compounds lose or gain electrons and the stability of the resulting charged species (radical ions) mdpi.comresearchgate.net. This information is critical for evaluating their potential use in electronic devices.

Differential Pulse Voltammetry (DPV) for Electronic Properties

Differential pulse voltammetry offers higher sensitivity and better resolution for determining redox potentials compared to cyclic voltammetry. This technique has been applied to investigate azulene-modified electrodes, providing evidence of film formation and its properties mdpi.com. For novel benzo[b]thiophene derivatives, electrochemical measurements including CV and electrochemical impedance spectroscopy (EIS) are standard methods to characterize their performance, for instance, as catalysts in fuel cells dergipark.org.tr. DPV would be an essential tool for precisely determining the HOMO and LUMO energy levels of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a standard technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST Chemistry WebBook contains reference spectra for basic thiophene and its derivatives, which show characteristic C-H, C-S, and ring stretching vibrations nist.govnist.gov. In the synthesis and characterization of new Schiff bases derived from 2-acetylthiophene, for example, FTIR is used to confirm the coordination of metal ions by observing shifts in the characteristic bands of functional groups like C=O and C=N ekb.eg. For this compound, an IR spectrum would confirm the presence of the methyl group and the integrity of the fused aromatic ring system.

Rotational Spectroscopy for Precise Equilibrium Structure Determination

Rotational spectroscopy, typically conducted in the gas phase using microwave radiation, provides extremely precise information about molecular geometry and structure. By analyzing the rotational constants derived from the spectrum, it is possible to determine bond lengths and angles with very high accuracy utrgv.edu. This method is particularly powerful for determining the equilibrium structure of molecules free from intermolecular interactions. While studies using rotational spectroscopy have been conducted on various complex molecules, including those with multiple iodine atoms or hydrazine, specific data for this compound or its parent azulenothiophene system were not found in the reviewed literature utrgv.eduresearchgate.net. Such an analysis would be valuable for benchmarking theoretical calculations and understanding the molecule's intrinsic structural parameters.

Advanced Research Applications and Materials Science Perspectives of 2 Methylazuleno 1,2 B Thiophene Derivatives

Building Blocks for Organic Materials and Functional Devices

The unique fusion of an electron-rich thiophene (B33073) ring with the non-benzenoid aromatic azulene (B44059) core in 2-methylazuleno[1,2-b]thiophene presents a compelling scaffold for the development of novel organic materials. Azulene and its derivatives are noted for their distinct physicochemical properties, which have led to their application in optoelectronic devices. researchgate.netresearchgate.net Similarly, thiophene derivatives are versatile and fundamental components in organic chemistry, recognized for their exceptional electrical properties that have driven their use in a variety of light-driven applications. mdpi.comnih.gov The combination of these two moieties in the azuleno[1,2-b]thiophene structure results in a conjugated system with potential for high performance in functional devices.

Integration into π-Conjugated Systems for Optoelectronic Applications

The integration of this compound derivatives into larger π-conjugated systems is a promising strategy for creating advanced materials for optoelectronics. The inherent properties of the parent azulene system, such as its large dipole moment and narrow HOMO-LUMO gap, are of significant interest for applications in organic electronics and optoelectronics. researchgate.net When fused with thiophene, a well-known electron-rich unit, the resulting molecule can form part of donor-π-acceptor (D-π-A) or donor-acceptor (D-A) architectures. mdpi.com These structures are fundamental to many organic electronic devices. The extended π-conjugation in such systems facilitates electron delocalization, which can effectively reduce the band gap of the organic materials. mdpi.com Thieno[3,2-b]thiophene (B52689), an isomer of thieno[2,3-b]thiophene, is an electron-rich, flat, and electron-delocalized system, making it a promising material for constructing conjugated semiconductors. beilstein-journals.org The structural rigidity and planarity of the azuleno[1,2-b]thiophene core are advantageous for ensuring effective π-orbital overlap, a key factor for efficient charge transport. mdpi.com This makes these derivatives attractive candidates for incorporation into conjugated polymers and small molecules designed for optoelectronic applications, including organic light-emitting diodes (OLEDs). beilstein-journals.org

Potential as Active Components in Organic Thin-Film Transistors (OTFTs)

Derivatives of this compound are being explored for their potential as the active semiconductor layer in organic thin-film transistors (OTFTs). Fused thiophene systems are considered favorable core units for OTFTs due to their intrinsic high-charge transport characteristics, which stem from their extensive π-conjugated systems and coplanar molecular structures. mdpi.com The sulfur-rich nature of these molecules can lead to strong intermolecular S-S interactions, enhancing molecular packing and improving charge transfer characteristics. mdpi.comresearchgate.net Research on compounds like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) has shown that fused thiophene derivatives are highly promising small-molecule organic semiconductors. rsc.org By analogy, the rigid, planar framework of azuleno[1,2-b]thiophene could facilitate the formation of well-ordered thin films, a critical requirement for high-performance OTFTs. The performance of OTFTs based on novel conjugated molecules containing fused thieno[3,2-b]thiophene moieties has been investigated, with studies showing that blending these small molecules with an insulating polymer can facilitate the formation of an even semiconducting film, leading to a significant increase in device mobility. researchgate.net

Table 1: Performance of Selected Fused Thiophene-Based Organic Thin-Film Transistors (OTFTs)
CompoundProcessing MethodHole Mobility (cm²/Vs)On/Off RatioReference
Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3)Solution Shearing0.005> 10⁶ mdpi.com
Tetra(5-hexyl)thieno([3,2-b]thieno)anthracene blendSpin-coating~10⁻³Not Specified researchgate.net
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)Vacuum DepositionNot Specified (Stable)Not Specified rsc.org
Fluorene-Thieno[3,2-b]thiophene Copolymer (F8TT)Solution ProcessableHigher than F8T2Not Specified uos.ac.kr

Exploration in Organic Photovoltaics (OPVs) and Photoelectrodes

The electronic properties of this compound derivatives make them interesting candidates for use in organic photovoltaics (OPVs) and as components of photoelectrodes. Thiophene derivatives are widely used in light-driven applications due to their outstanding electrical properties. mdpi.comnih.gov In OPVs, the photoenergy conversion process involves light absorption, exciton diffusion, exciton dissociation at a donor-acceptor interface, and charge collection. mdpi.com The broad absorption and suitable energy levels of engineered thiophene-based molecules are crucial for high power conversion efficiencies (PCE). For instance, donor-acceptor type molecules with a thieno[3,2-b]thiophene unit have been successfully employed as donor materials in OPVs. mdpi.comresearchgate.net The unique electronic structure of the azulene moiety could be leveraged to tune the HOMO and LUMO energy levels of the material, optimizing the open-circuit voltage (Voc) and facilitating efficient charge separation when paired with a suitable acceptor material. mdpi.com The development of photoactive materials based on a thieno[3,2-b]thiophene central unit has shown that these compounds can work bifunctionally as both electron donors and acceptors for photovoltaic applications. researchgate.net

Covalent Organic Frameworks (COFs) and Porous Crystalline Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for a wide range of applications. mdpi.comnih.gov The properties of COFs can be precisely controlled by the selection of their molecular building blocks. rsc.org

Thiophene-Based Scaffolds in COF Synthesis

Thiophene and its derivatives are attractive building blocks for the synthesis of COFs due to their excellent electronic and photophysical properties. mdpi.comnih.gov The incorporation of thiophene units into COF structures can imbue the resulting materials with desirable characteristics like conductivity and photocatalytic activity. mdpi.com However, the use of simple thiophene monomers in COF synthesis is often hindered because the bond angles they provide are not ideal for forming extended, crystalline frameworks. mdpi.comnih.gov To overcome this, researchers have engineered a variety of fused thiophene derivatives that are more suitable for constructing COF structures while retaining the intrinsic properties of the thiophene unit. mdpi.com Examples of such building blocks include thieno[3,2-b]thiophene, which has been successfully used to create highly crystalline 2D COFs. nih.govrsc.org These materials exhibit unique architectures where the 2D layers stack into columns, which is ideal for charge and exciton transport, making them tantalizing targets for electronic devices. nih.gov

Engineering Azuleno[1,2-B]thiophene Derivatives for COF Architectures

The development of COFs from azuleno[1,2-b]thiophene derivatives represents a novel frontier in materials science. While thiophene-based COFs are an emerging area, the specific use of azulene-fused systems is still largely exploratory. mdpi.com Engineering these molecules into suitable building blocks, or "monomers," for COF synthesis requires careful design. For instance, functionalizing the this compound core with reactive groups, such as boronic acids or aldehydes, would be necessary to facilitate the polymerization reactions that form the COF network. nih.gov The rigid and planar nature of the azuleno[1,2-b]thiophene unit could be advantageous, potentially pre-organizing the monomers for crystalline assembly. The fusion of the electron-donating thiophene moiety with the unique azulene system could lead to COFs with interesting donor-acceptor characteristics and low band gaps. mdpi.com The resulting porous crystalline materials could find applications in electronics, photocatalysis, and sensing. mdpi.comnih.govnih.gov

Table 2: Examples of Thiophene-Based Building Blocks in Covalent Organic Framework (COF) Synthesis
Building BlockResulting COFKey Feature/ApplicationReference
Thieno[3,2-b]thiophene-2,5-diboronic acidT-COF 4Forms charge-transfer complex with TCNQ; potential for electronic devices nih.gov
Thieno[3,2-b]thiophene-2,5-dicarbaldehydeTT-TAPB-COF, TT-TAPT-COFVisible light-triggered photocatalysis (oxidation of sulfides) rsc.org
Thieno[3,2-b]thiophene-2,5-diyldiboronic acidTT-COFHigh surface area (1810 m²/g); inclusion of organic guests mdpi.com
2,5-DicyanothiopheneCTF-ThThiophene-based covalent triazine framework mdpi.com
Benzothiophene-based linkersBenzothiophene-based COFsElectrosynthesis of H₂O₂ rsc.org

Development of Materials for Ferroelectric Display and Non-Display Applications

The development of advanced materials for ferroelectric applications, particularly for liquid crystal displays (LCDs), hinges on the design of molecules that can self-assemble into a chiral smectic C (SmC) phase. researchgate.netmdpi.com In this phase, rod-like molecules are arranged in layers, tilted at an angle with respect to the layer normal, and exhibit a helical twist from one layer to the next. The key feature of the SmC phase is the presence of a spontaneous electrical polarization (Ps), which arises from the coupling of molecular chirality with the tilted smectic structure. researchgate.net This spontaneous polarization allows for very fast switching times (in the microsecond range) when an external electric field is applied, a significant advantage over conventional nematic liquid crystals. researchgate.net

The molecular framework of this compound presents a promising scaffold for the design of such ferroelectric materials. The core structure is a rigid, π-conjugated system formed by the fusion of an electron-rich thiophene ring and a polarized azulene ring. Azulene is well-known for its significant ground-state dipole moment, a crucial prerequisite for achieving a large spontaneous polarization in a liquid crystal phase. For a derivative of this compound to exhibit ferroelectric properties, it must be chemically modified to include a chiral center, typically within a flexible alkyl chain attached to the rigid core. researchgate.net This molecular chirality is essential to break the mirror symmetry of the tilted smectic phase, allowing a net spontaneous polarization to manifest.

While the parent compound is achiral, the synthesis of chiral derivatives could lead to materials that form the necessary SmC* phase. Research on related azulene-thiophene hybrid molecules has demonstrated their ability to form highly ordered smectic liquid crystalline phases, confirming that this type of molecular architecture is compatible with the layered structures required for ferroelectricity. rsc.org By strategically attaching a suitable chiral tail, it is conceivable that a stable SmC* phase could be induced, making such derivatives candidates for high-speed displays and other electro-optical applications like light modulators and optical shutters.

However, while the fundamental molecular structure is promising, specific research detailing the synthesis of chiral this compound derivatives and an evaluation of their ferroelectric properties—such as spontaneous polarization values, tilt angles, and switching times—are not extensively reported in publicly available scientific literature. Further investigation into synthesizing chiral analogues is required to fully assess their potential in this advanced materials domain.

Exploitation of Unique Spectral and Redox Properties for Material Science Innovation

The fusion of the azulene and thiophene ring systems in this compound creates a unique non-alternant polycyclic aromatic hydrocarbon with distinct electronic characteristics that are highly attractive for materials science. researchgate.net The combination of the electron-rich five-membered thiophene ring with the electron-rich five-membered ring and electron-deficient seven-membered ring of the azulene moiety results in a novel π-conjugated system with a relatively low HOMO-LUMO energy gap. rsc.orgnih.gov This electronic structure governs its optical and electrochemical behavior, making it a target for applications in organic electronics.

The unique spectral properties are characterized by strong absorption of light in the visible region, leading to the colored nature of these compounds. rsc.org The exact position of the maximum absorption wavelength (λmax) can be tuned by adding different substituent groups to the core structure. This tunability of light absorption is a key feature for materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The redox properties of these compounds are equally significant. Cyclic voltammetry studies on the closely related structural isomers, azuleno[2,1-b]thiophenes, reveal that these molecules undergo stable, reversible oxidation processes. rsc.orgrsc.org The ability to exist in stable oxidized (cationic) states is a critical property for p-type organic semiconductors used in organic field-effect transistors (OFETs). rsc.org The reversible nature of the redox behavior also suggests potential for use in electrochromic devices, where a material changes color in response to an applied voltage. The fusion of the thiophene ring enhances the electron-donating ability of the molecule compared to azulene alone, facilitating the removal of an electron during oxidation. rsc.org

The following table presents spectral and electrochemical data for several aryl-substituted azuleno[2,1-b]thiophene (B8741762) derivatives, which are structural isomers of the title compound and serve to illustrate the characteristic properties of this molecular class. rsc.org

Compound (Aryl-substituted azuleno[2,1-b]thiophene)Longest Wavelength Absorption (λmax, nm)Half-Wave Oxidation Potential (Eox, V vs. Fc/Fc+)
Phenyl substituted426+0.52
4-Methoxyphenyl substituted433+0.46
4-(Trifluoromethyl)phenyl substituted422+0.62
4-Nitrophenyl substituted423+0.68
Thiophen-2-yl substituted443+0.49

Data sourced from studies on aryl-substituted azuleno[2,1-b]thiophene isomers. rsc.org

This combination of tunable light absorption, stable redox states, and the potential for forming ordered liquid crystalline phases makes the azuleno[1,2-b]thiophene framework a versatile building block for the innovation of new materials in organic electronics and photonics. rsc.orgrsc.org

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